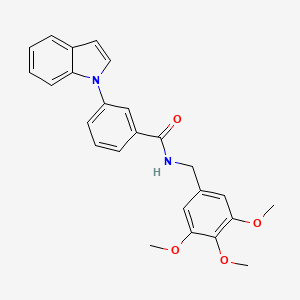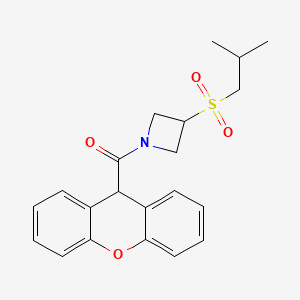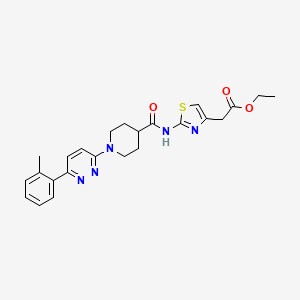
3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide, also known as TTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTTB is a synthetic molecule that belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties. In
作用機序
The mechanism of action of 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and the experimental model used. In cancer research, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments, including its relatively high cost and the lack of standardized protocols for its use.
将来の方向性
There are several future directions for the research on 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In cancer research, this compound could be further studied for its potential as a combination therapy with other anticancer drugs. In inflammation research, this compound could be studied for its potential as a treatment for autoimmune diseases. In neuroprotection research, this compound could be studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the molecular targets and signaling pathways of this compound could be further elucidated to better understand its mechanism of action.
合成法
The synthesis of 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1H-indole-3-carboxylic acid to form 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)acrylamide. The second step involves the reduction of the acrylamide to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to form this compound.
科学的研究の応用
3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of the protein Aurora kinase A, which is overexpressed in many types of cancer. This compound has also been studied for its anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
3-indol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-13-17(14-23(30-2)24(22)31-3)16-26-25(28)19-8-6-9-20(15-19)27-12-11-18-7-4-5-10-21(18)27/h4-15H,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJNYIGJFXSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)
![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)

![N-[3-(1,2,4-Triazol-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2783964.png)

![2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2783967.png)
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one](/img/structure/B2783969.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)


![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)